
4-chloro-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
4-chloro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the empirical formula C8H7ClF3N . It has a molecular weight of 209.60 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 4-chloro-N-(2,2,2-trifluoroethyl)aniline is ClC1=CC=C(NCC(F)(F)F)C=C1 . The InChI is 1S/C8H7ClF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 .Scientific Research Applications
Nonlinear Optical Materials
4-Chloro-3-(trifluoromethyl)aniline and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. This research includes experimental and theoretical vibrational analysis, hyperconjugation interactions, HOMO-LUMO energy gap analysis, and molecular electrostatic potential (MEP) surface analysis. These studies are essential for understanding the electronic structure and properties of these materials, which are crucial for their application in NLO devices (Revathi et al., 2017).
Quantum Chemical Studies
Quantum chemical calculations using density functional theory (DFT) have been conducted on 4-chloro-2-(trifluoromethyl) aniline (4C2TFA). These studies focus on the molecular structure, vibrational wavenumbers, and nonlinear optical properties, such as first-order hyperpolarizability. This research provides insights into the microscopic NLO behavior and potential applications of 4C2TFA in optics and photonics (Arivazhagan et al., 2012).
Silver-Catalyzed N-Trifluoroethylation
The compound has been used in silver-catalyzed N-trifluoroethylation of anilines, a reaction mechanism involving migratory insertion of a silver carbene. This reaction is significant in organic synthesis, providing a pathway to generate N-trifluoroethylated anilines, which are valuable in various chemical syntheses and pharmaceutical applications (Luo et al., 2015).
Crystallography and Molecular Interactions
Research on 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, a derivative, focuses on its crystal structure, including non-crystallographic twofold symmetry and the formation of supramolecular chains. This knowledge is essential for understanding the material's physical properties and potential applications in materials science (Boechat et al., 2010).
Mesomorphic Properties in Liquid Crystals
Studies have investigated the effects of chloro and methyl derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines, revealing how substitutions affect the nematic-isotropic transition temperature. This research is vital for the development and optimization of liquid crystal materials (Hasegawa et al., 1989).
Synthesis of Anilines
Research on the transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones highlights a novel method for synthesizing anilines with unique substitution patterns. This is particularly relevant in organic chemistry for creating biologically active compounds and pharmaceuticals (Staudt et al., 2022).
Pesticide and Herbicide Intermediates
The compound serves as an intermediate in the production of high-efficiency, low-toxicity pesticides and new herbicides. Its synthesis methods and the characteristics of derived pesticides and herbicides are subjects of ongoing research, emphasizing its importance in agricultural chemistry (Zhou Li-shan, 2002).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It has the hazard statement H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-chloro-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGVRHNLRNFLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439602 | |
| Record name | (4-Chlorophenyl) (2,2,2-trifluoroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,2,2-trifluoroethyl)aniline | |
CAS RN |
22753-82-8 | |
| Record name | (4-Chlorophenyl) (2,2,2-trifluoroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

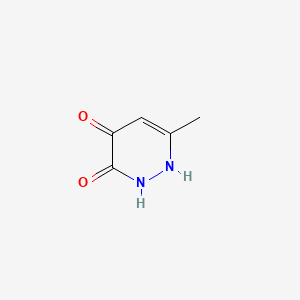
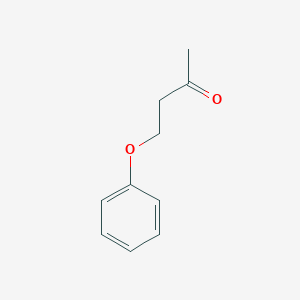


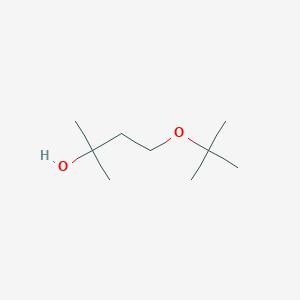

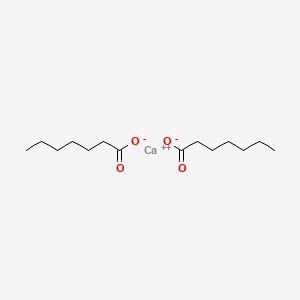


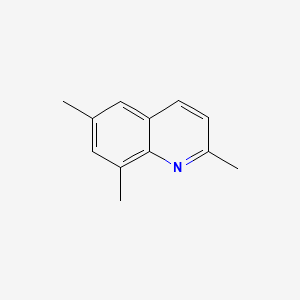

![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)

